Copper bis-3,5-diisopropylsalicylate
Overview
Description
Copper bis-3,5-diisopropylsalicylate is a copper complex with the chemical formula C26H34CuO6. It is known for its diverse biological and chemical properties, including antioxidative, anti-inflammatory, and radioprotective activities . This compound has garnered interest in various fields of scientific research due to its potential therapeutic applications.
Mechanism of Action
Target of Action
Copper bis-3,5-diisopropylsalicylate primarily targets protein kinase C in rat liver . It also interacts with bronchoalveolar cells, neutrophils, macrophages, and lymphocytes .
Mode of Action
This compound inhibits protein kinase C in rat liver and reduces the activity of TPA stimulated protein kinase C . It also increases levels of bronchoalveolar cells and neutrophils, decreases levels of macrophages and lymphocytes .
Biochemical Pathways
This compound affects the biochemical pathways related to inflammation and oxidative stress . It has been shown to have anti-inflammatory activity and to catalyze the disproportionation of superoxide .
Pharmacokinetics
It is known that this compound is a low molecular weight lipid-soluble complex , which suggests it may have good bioavailability.
Result of Action
This compound suppresses the development of lung fibrosis in animal models . It also decreases tumor growth and increases survival rates in animal models of mammary cancer . Furthermore, it has been found to have a protective effect against streptozotocin-induced diabetes mellitus in rats .
Biochemical Analysis
Biochemical Properties
Copper bis-3,5-diisopropylsalicylate has been identified as a potent antioxidant . It has been found to interact with various biomolecules, including enzymes and proteins, in biochemical reactions . The nature of these interactions is largely due to the compound’s strong antioxidant activity .
Cellular Effects
The effects of this compound on cells are diverse. It has been found to have a protective effect against streptozotocin-induced diabetes in animals . It influences cell function by reducing the level of hyperglycemia and the mortality rate . It also impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its strong antioxidant activity . It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time . Information on the product’s stability, degradation, and long-term effects on cellular function have been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . It has been found to reduce the level of hyperglycemia by 34% and the mortality rate by 29% when administered at a dosage of 5 mg/kg twice a week prior to the injection of streptozotocin .
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and can affect its localization or accumulation .
Subcellular Localization
It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Copper bis-3,5-diisopropylsalicylate can be synthesized through the reaction of copper(II) acetate with 3,5-diisopropylsalicylic acid in an appropriate solvent. The reaction typically involves heating the mixture under reflux conditions to ensure complete reaction .
Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory preparation, with adjustments for scale and efficiency. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Copper bis-3,5-diisopropylsalicylate undergoes various chemical reactions, including:
Oxidation: It can act as an oxidizing agent in certain reactions.
Reduction: The compound can be reduced under specific conditions.
Substitution: It can participate in substitution reactions where ligands are exchanged
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Ligand exchange reactions often involve other metal salts or organic ligands.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized copper species, while substitution reactions result in new copper complexes .
Scientific Research Applications
Copper bis-3,5-diisopropylsalicylate has a wide range of applications in scientific research:
Comparison with Similar Compounds
- Copper(II) acetate
- Copper(II) benzoate
- Copper(II) trifluoroacetate
Comparison: Copper bis-3,5-diisopropylsalicylate is unique due to its specific ligand structure, which imparts distinct antioxidative and anti-inflammatory properties. Compared to other copper complexes, it has shown superior efficacy in reducing oxidative stress and protecting against radiation-induced damage . Its lipid-soluble nature also enhances its bioavailability and effectiveness in biological systems .
Properties
IUPAC Name |
copper;2-carboxy-4,6-di(propan-2-yl)phenolate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C13H18O3.Cu/c2*1-7(2)9-5-10(8(3)4)12(14)11(6-9)13(15)16;/h2*5-8,14H,1-4H3,(H,15,16);/q;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVBRFTMKVUPWQT-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(=O)O)[O-])C(C)C.CC(C)C1=CC(=C(C(=C1)C(=O)O)[O-])C(C)C.[Cu+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34CuO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
21246-18-4 (Parent) | |
Record name | Copper, bis(2-hydroxy-3,5-bis(1-methylethyl)benzoato-O(sup 1),O(sup 2))-, (SP-4-1)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057636927 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
506.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21246-18-4, 57636-92-7 | |
Record name | Bis[2-(hydroxy-κO)-3,5-bis(1-methylethyl)benzoato-κO]copper | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21246-18-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Copper, bis(2-hydroxy-3,5-bis(1-methylethyl)benzoato-O(sup 1),O(sup 2))-, (SP-4-1)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057636927 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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